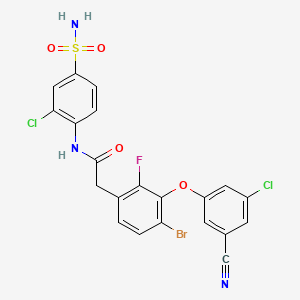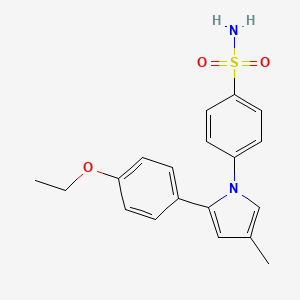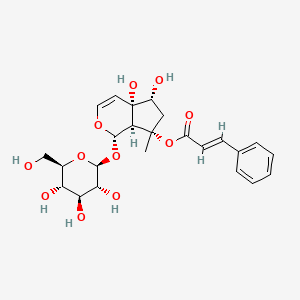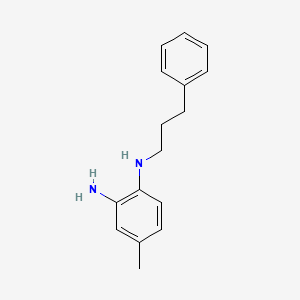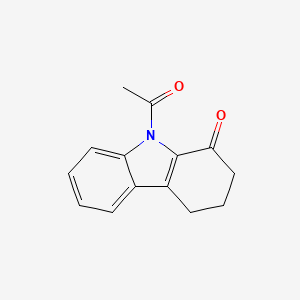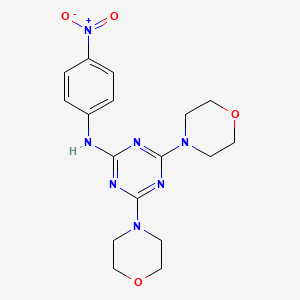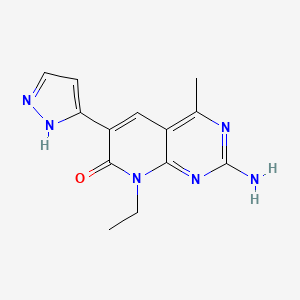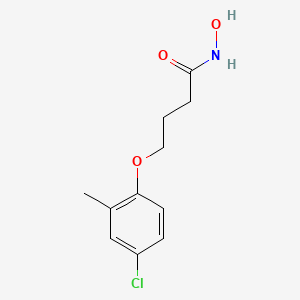
Droxinostat
Overview
Description
Droxinostat is a selective inhibitor of histone deacetylases, specifically targeting histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8 . Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, this compound can induce histone acetylation, leading to changes in gene expression that can promote apoptosis and inhibit cell proliferation .
Mechanism of Action
Target of Action
Droxinostat is a selective inhibitor of Histone Deacetylases (HDACs), primarily targeting HDACs 6 and 8 . It also inhibits HDAC3 . HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.
Mode of Action
This compound interacts with its targets (HDACs) and inhibits their activity . This inhibition leads to an increase in histone acetylation, which alters the structure of chromatin and promotes gene transcription . This compound has been shown to decrease the expression of the caspase-8 inhibitor FLIP, sensitizing cells to death receptor stimuli .
Biochemical Pathways
The inhibition of HDACs by this compound affects several biochemical pathways. It sensitizes cells to death receptor ligands, overcoming resistance to these ligands . This is achieved by inducing changes in gene expression that resemble those observed after treatment with other HDAC inhibitors . Additionally, this compound induces oxidative stress and Reactive Oxygen Species (ROS) production in cells .
Result of Action
This compound effectively inhibits cell growth and colony-forming ability by inducing cellular apoptosis and ROS production . It sensitizes cells to death receptor ligands, thereby overcoming resistance to these ligands . This results in the death of cancerous cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of an apoptotic inhibitor or an antioxidant can decrease the levels of cellular apoptosis and ROS production induced by this compound . These factors can also partially reverse the negative growth effects of this compound on cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Droxinostat can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylphenol with 4-chlorobutyryl chloride to form an intermediate, which is then reacted with hydroxylamine to yield this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale synthesis, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Droxinostat primarily undergoes reactions related to its role as a histone deacetylase inhibitor. These include:
Oxidation: this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species.
Reduction: While direct reduction reactions involving this compound are less common, it can influence cellular redox states indirectly.
Substitution: this compound can participate in substitution reactions, particularly in the modification of its functional groups during synthesis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used to study the oxidative effects of this compound.
Substitution: Organic solvents and catalysts are commonly used in substitution reactions involving this compound.
Major Products Formed: The primary products formed from reactions involving this compound are typically related to its role in inducing apoptosis and altering gene expression. These include acetylated histones and other modified proteins .
Scientific Research Applications
Droxinostat has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with a broader range of targets.
Vorinostat: A histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: A histone deacetylase inhibitor with a similar mechanism of action but different target specificity.
Uniqueness of Droxinostat: this compound is unique in its selective inhibition of histone deacetylase 3, histone deacetylase 6, and histone deacetylase 8, which allows for targeted modulation of gene expression and apoptosis. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(14)13-15/h4-5,7,15H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXDAWGLCZYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340899 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99873-43-5 | |
| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


